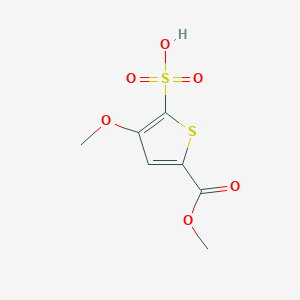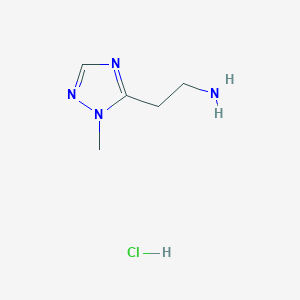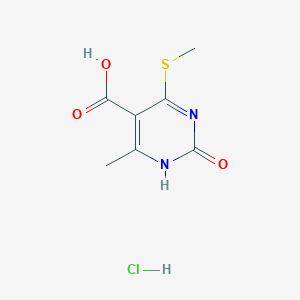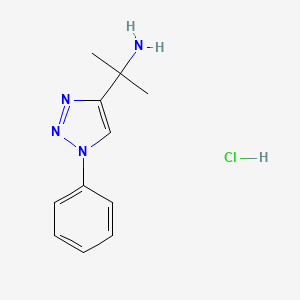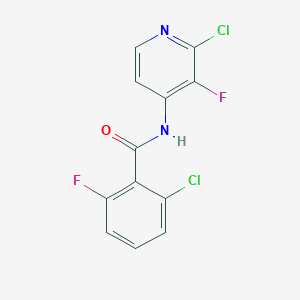
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide
Vue d'ensemble
Description
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide is a compound that belongs to the class of fluorinated pyridines. These compounds are known for their unique chemical properties, which include high stability and reactivity due to the presence of fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-3-fluoropyridine with an appropriate amine to form the intermediate, which is then further reacted with 6-fluorobenzoyl chloride to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the aromatic ring .
Applications De Recherche Scientifique
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-3-fluoropyridin-4-amine
- 2-chloro-3-fluoropyridin-4-yl)boronic acid
- 2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of chlorine and fluorine atoms in the aromatic rings enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F2N2O/c13-6-2-1-3-7(15)9(6)12(19)18-8-4-5-17-11(14)10(8)16/h1-5H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSXRUDLQQTJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C(=NC=C2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)
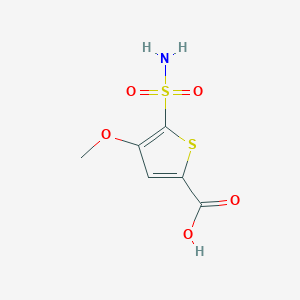
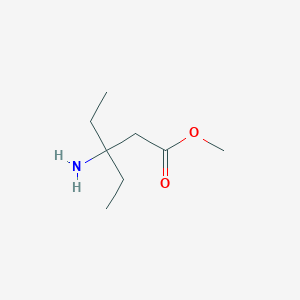
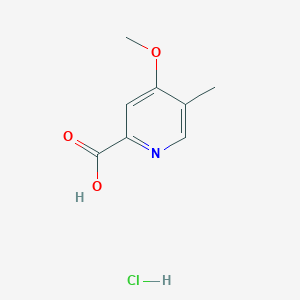
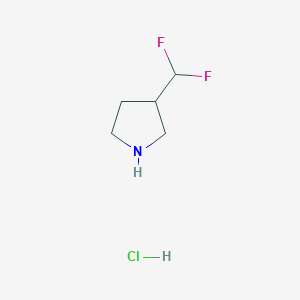

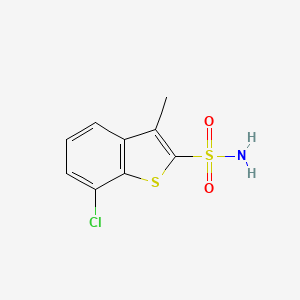

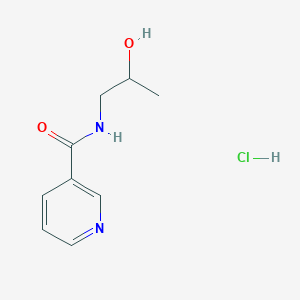
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)
